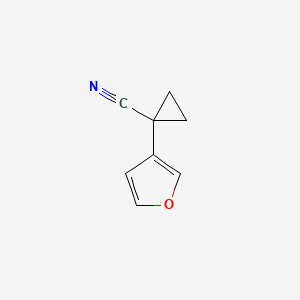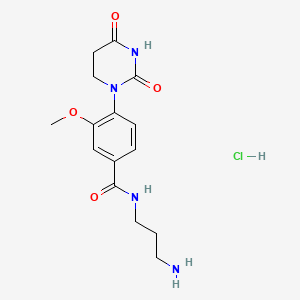
3-(2-Phenylethyl)morpholinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Phenylethyl)morpholinehydrochloride: is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a phenylethyl group attached to the nitrogen atom of the morpholine ring, and it is typically found in its hydrochloride salt form
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)morpholinehydrochloride can be achieved through several methods. One common approach involves the reaction of 2-phenylethylamine with morpholine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the use of an acid catalyst such as hydrochloric acid.
Another method involves the use of 2-phenylethyl chloride as a starting material, which reacts with morpholine in the presence of a base such as sodium hydroxide. This reaction also proceeds under mild conditions and results in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for the efficient and consistent production of the compound, with the reaction conditions being carefully controlled to ensure high yields and purity.
化学反応の分析
Types of Reactions
3-(2-Phenylethyl)morpholinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenylethyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted phenylethyl derivatives.
科学的研究の応用
3-(2-Phenylethyl)morpholinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-(2-Phenylethyl)morpholinehydrochloride involves its interaction with specific molecular targets within cells. The phenylethyl group is known to interact with various receptors, potentially modulating their activity. The morpholine ring can also interact with enzymes and other proteins, influencing their function. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.
類似化合物との比較
Similar Compounds
- 4-(2-Phenylethyl)morpholinehydrochloride
- 2-(2-Phenylethyl)morpholinehydrochloride
- N-(2-Phenylethyl)morpholinehydrochloride
Comparison
Compared to other similar compounds, 3-(2-Phenylethyl)morpholinehydrochloride is unique due to the specific positioning of the phenylethyl group on the morpholine ring. This positioning can influence the compound’s reactivity and its interactions with biological targets, potentially leading to distinct pharmacological properties.
特性
分子式 |
C12H18ClNO |
|---|---|
分子量 |
227.73 g/mol |
IUPAC名 |
3-(2-phenylethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-4-11(5-3-1)6-7-12-10-14-9-8-13-12;/h1-5,12-13H,6-10H2;1H |
InChIキー |
KLQHGOHERDKENE-UHFFFAOYSA-N |
正規SMILES |
C1COCC(N1)CCC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


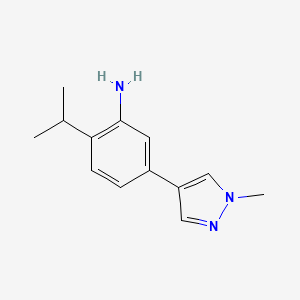
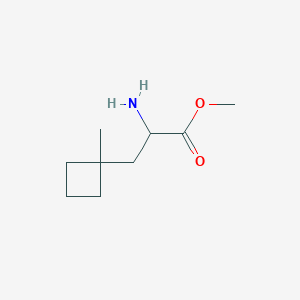


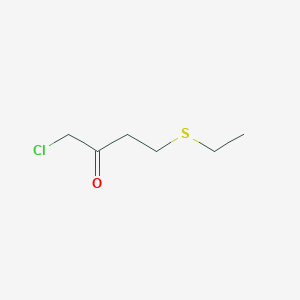

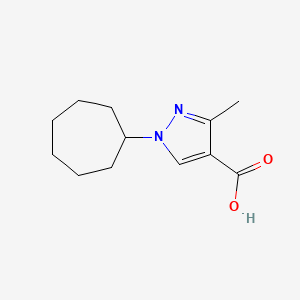
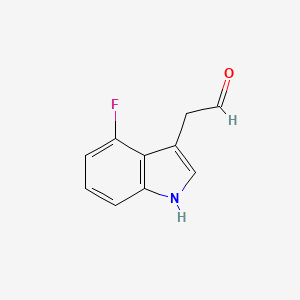
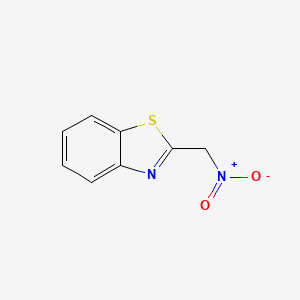
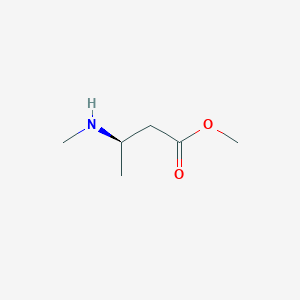
![2-amino-N-[(pyridin-4-yl)methyl]acetamidedihydrochloride](/img/structure/B13615116.png)
